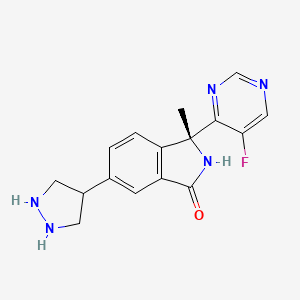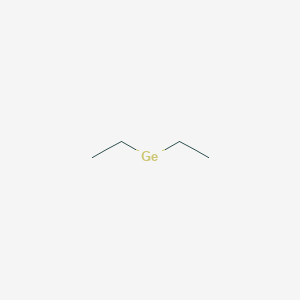
Tboa-(DL)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tboa-(DL) is synthesized through a multi-step process involving the protection and deprotection of functional groups. The key steps include the formation of the β-benzyloxyaspartic acid moiety and its subsequent coupling with other intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for Tboa-(DL) are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with advanced synthesis and purification equipment. The process involves stringent quality control measures to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tboa-(DL) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the β-benzyloxy and aspartic acid moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving Tboa-(DL) include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pressure to optimize the yield and selectivity .
Major Products
The major products formed from the reactions of Tboa-(DL) depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various derivatives with modified functional groups, while oxidation reactions may result in the formation of oxidized intermediates .
Aplicaciones Científicas De Investigación
Tboa-(DL) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Mecanismo De Acción
Tboa-(DL) exerts its effects by inhibiting the activity of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate from the synaptic cleft. By blocking these transporters, Tboa-(DL) increases the levels of extracellular glutamate, leading to enhanced synaptic activity and modulation of neuronal signaling . The molecular targets of Tboa-(DL) include EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5, with varying degrees of potency .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Tboa-(DL) include:
DL-Threo-β-Hydroxyaspartic acid: Another inhibitor of EAATs with a similar structure but different functional groups.
Dihydrokainate: A selective blocker of EAAT2 with a different mechanism of action.
L-Trans-Pyrrolidine-2,4-Dicarboxylate: A substrate inhibitor of glutamate transporters with distinct chemical properties.
Uniqueness
Tboa-(DL) is unique in its ability to non-selectively inhibit multiple EAAT isoforms, making it a valuable tool for studying the overall regulation of glutamate transport. Its high potency and specificity for EAATs distinguish it from other inhibitors, allowing for more precise modulation of glutamate levels in various experimental settings .
Propiedades
Fórmula molecular |
C22H26N2O10 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
(2R,3R)-2-amino-3-phenylmethoxybutanedioic acid;(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid |
InChI |
InChI=1S/2C11H13NO5/c2*12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h2*1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t2*8-,9-/m10/s1 |
Clave InChI |
CSEZCYBVEGIYNG-MFBWXLJUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@H]([C@H](C(=O)O)N)C(=O)O.C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O.C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride](/img/structure/B12352943.png)



![4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B12352957.png)
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12352960.png)
![(alphaS)-N-[(1S)-2-[[(5S)-4,5-Dihydro-3-methyl-4-oxo-3H-2,3-benzodiazepin-5-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-alpha-hydroxybenzeneacetamide](/img/structure/B12352966.png)
![2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B12352975.png)
![[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazinan-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12352979.png)
![N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide](/img/structure/B12352993.png)
![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline](/img/structure/B12353000.png)
![5-(4-Hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]tridec-1(9)-en-3-one](/img/structure/B12353017.png)


